molecular formula C10H24Cl2N2O2 B3807615 4-(3-piperidinylmethyl)morpholine dihydrochloride hydrate

4-(3-piperidinylmethyl)morpholine dihydrochloride hydrate

Cat. No. B3807615
M. Wt: 275.21 g/mol
InChI Key: GCPVRXVHOMGYNV-UHFFFAOYSA-N
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Description

“4-(3-piperidinylmethyl)morpholine dihydrochloride hydrate” is a chemical compound with the empirical formula C10H24Cl2N2O2 . It has a molecular weight of 275.22 . The compound is typically in solid form .


Molecular Structure Analysis

The InChI string for this compound is 1S/C10H20N2O.2ClH.H2O/c1-2-10(8-11-3-1)9-12-4-6-13-7-5-12;;;/h10-11H,1-9H2;2*1H;1H2 . This provides a standardized way to represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 275.22 . The InChI string provides information about its molecular structure .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines are essential heterocyclic compounds widely used in drug discovery. The piperidine ring serves as a scaffold for constructing biologically active molecules. Researchers explore the synthesis of substituted piperidines, including 4-(Piperidin-3-ylmethyl)morpholine dihydrochloride hydrate , to develop potential drugs. These derivatives can be modified to enhance pharmacological properties, such as binding affinity, selectivity, and metabolic stability .

Spiropiperidines in Organic Synthesis

Spiropiperidines, a class of piperidine derivatives, exhibit unique structural features. Researchers use them as building blocks in organic synthesis. The spirocyclic motif provides opportunities for creating diverse molecular architectures4-(Piperidin-3-ylmethyl)morpholine dihydrochloride hydrate can serve as a precursor for synthesizing spirocyclic compounds with interesting biological activities .

Condensed Piperidines: Bridging Rings

Condensed piperidines involve the fusion of two or more rings, resulting in complex structures. These compounds often exhibit intriguing properties due to their bridged ring systems. Scientists explore the synthesis of condensed piperidines for applications in materials science, catalysis, and medicinal chemistry4-(Piperidin-3-ylmethyl)morpholine dihydrochloride hydrate could serve as a starting point for such syntheses .

Piperidinones: Bioactive Molecules

Piperidinones are piperidine derivatives containing a carbonyl group. They play a crucial role in drug design and natural product synthesis. Researchers investigate the biological activity of piperidinones and their potential as therapeutic agents4-(Piperidin-3-ylmethyl)morpholine dihydrochloride hydrate may contribute to this field by serving as a precursor for piperidinone-based compounds .

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) allow efficient synthesis of complex molecules from simple starting materials. Piperidines participate in MCRs, leading to diverse products. Researchers can explore the use of 4-(Piperidin-3-ylmethyl)morpholine dihydrochloride hydrate in MCRs to access novel piperidine-based structures .

Biological Evaluation and Pharmacological Studies

Scientists evaluate the biological activity of piperidine derivatives, including 4-(Piperidin-3-ylmethyl)morpholine dihydrochloride hydrate . Pharmacological studies assess their interactions with biological targets, toxicity profiles, and potential therapeutic applications. Researchers aim to uncover new drug candidates or understand existing drug mechanisms. This compound could be a valuable tool in such investigations .

Safety and Hazards

The compound is classified as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-(piperidin-3-ylmethyl)morpholine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH.H2O/c1-2-10(8-11-3-1)9-12-4-6-13-7-5-12;;;/h10-11H,1-9H2;2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPVRXVHOMGYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2CCOCC2.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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